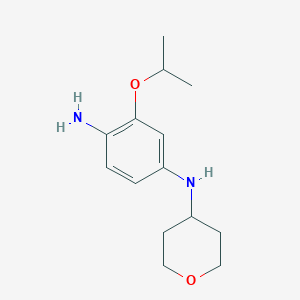
1-Benzyl-5-methyl-2-oxopyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-5-methyl-2-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the benzyl and methyl groups, along with the oxo and carboxylic acid functionalities, contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-methyl-2-oxopyrrolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-benzyl-2-pyrrolidone with methyl iodide under basic conditions to introduce the methyl group at the 5-position. The resulting intermediate is then oxidized to form the oxo group at the 2-position, followed by carboxylation to introduce the carboxylic acid functionality .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-5-methyl-2-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-5-methyl-2-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Wirkmechanismus
The mechanism by which 1-Benzyl-5-methyl-2-oxopyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- 1-Benzyl-5-oxopyrrolidine-2-carboxylic acid
- 1-Methyl-5-oxopyrrolidine-2-carboxylic acid
- Pyrrolidine-2,5-diones
Comparison: Compared to these similar compounds, 1-Benzyl-5-methyl-2-oxopyrrolidine-3-carboxylic acid is unique due to the presence of both benzyl and methyl groups, which can influence its reactivity and biological activity. The specific arrangement of functional groups in this compound allows for distinct interactions with molecular targets, making it a valuable tool in various research and industrial applications .
Eigenschaften
Molekularformel |
C13H15NO3 |
|---|---|
Molekulargewicht |
233.26 g/mol |
IUPAC-Name |
1-benzyl-5-methyl-2-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H15NO3/c1-9-7-11(13(16)17)12(15)14(9)8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3,(H,16,17) |
InChI-Schlüssel |
KQLPBOPVRCDRFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C(=O)N1CC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-[2-(4-Nitrophenyl)ethyl]piperidin-3-yl]methanol](/img/structure/B13866343.png)


![Norfloxacin impurity I [EP impurity]](/img/structure/B13866363.png)


![4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13866386.png)






![methyl (2S,3S,4S,5R,6S)-6-[[(7R)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate](/img/structure/B13866423.png)
